3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole
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Overview
Description
3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole, commonly known as DMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMI is a sulfonyl isoxazole derivative that has been found to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DMI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMI has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. DMI has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects:
DMI has been found to exhibit a variety of biochemical and physiological effects. It has been found to have neuroprotective effects, which may be due to its ability to inhibit inflammation and oxidative stress. DMI has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of COX-2 and iNOS. In addition, DMI has been found to have anti-cancer effects, which may be due to its ability to inhibit the activity of HDACs.
Advantages and Limitations for Lab Experiments
DMI has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. DMI is also relatively stable, which allows for long-term storage and use. However, there are also some limitations to using DMI in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Another limitation is that DMI may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on DMI. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the potential use of DMI in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis method for DMI involves the reaction of 2-methylphenylpyrrolidine with sulfonyl chloride followed by the reaction of the resulting sulfonyl chloride with 3,5-dimethyl-4-isoxazolecarboxylic acid. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the final product can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
Scientific Research Applications
DMI has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. DMI has been used in studies related to neuroprotection, inflammation, and cancer.
properties
IUPAC Name |
3,5-dimethyl-4-[2-(2-methylphenyl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-7-4-5-8-14(11)15-9-6-10-18(15)22(19,20)16-12(2)17-21-13(16)3/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBXYKOIHDIUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2S(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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